molecular formula C16H24N2O6 B6127550 1-[3-(4-Methoxyphenoxy)propyl]piperazine;oxalic acid

1-[3-(4-Methoxyphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B6127550
M. Wt: 340.37 g/mol
InChI Key: UAZYGVFTCOMRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Methoxyphenoxy)propyl]piperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyphenoxy group attached to a propyl chain, which is further linked to a piperazine ring. The compound is often used in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Methoxyphenoxy)propyl]piperazine typically involves the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane to form 3-(4-methoxyphenoxy)propyl chloride. This intermediate is then reacted with piperazine to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Methoxyphenoxy)propyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-[3-(4-Hydroxyphenoxy)propyl]piperazine, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-[3-(4-Methoxyphenoxy)propyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-Methoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Methoxyphenoxy)propyl]piperazine is unique due to the presence of both the methoxyphenoxy group and the piperazine ring. This combination enhances its biological activity and makes it a valuable compound for research and development. Its ability to undergo various chemical reactions also adds to its versatility in scientific applications .

Properties

IUPAC Name

1-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C2H2O4/c1-17-13-3-5-14(6-4-13)18-12-2-9-16-10-7-15-8-11-16;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZYGVFTCOMRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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